molecular formula C8H8BrNO2 B11874655 Methyl 4-bromo-6-methylpicolinate

Methyl 4-bromo-6-methylpicolinate

Cat. No.: B11874655
M. Wt: 230.06 g/mol
InChI Key: MIZVHGOWTACURZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-methylpicolinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-6-methylpicolinate can be synthesized through several methods. One common method involves the bromination of methyl 6-methylpicolinate. The reaction typically uses bromine in an aqueous solution, and the process is carried out under controlled conditions to ensure selective bromination at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is often produced in bulk for use in research and development.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in aqueous solution.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Various substituted picolinates.

    Coupling Reactions: Aryl or vinyl picolinates.

    Reduction Reactions: Alcohol derivatives of picolinates.

Scientific Research Applications

Methyl 4-bromo-6-methylpicolinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-methylpicolinate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Methyl 4-bromo-6-methylpicolinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

methyl 4-bromo-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(9)4-7(10-5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZVHGOWTACURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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